2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 239.2 g/mol. This compound is classified as a substituted oxazepine derivative, which suggests its structural complexity and potential biological activity.
This compound is primarily sourced from chemical synthesis processes in research laboratories. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. The presence of fluorine in its structure indicates that it may exhibit unique chemical properties and biological activities, making it a subject of interest for various scientific studies.
The synthesis of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid typically involves multi-step organic reactions. A common approach includes:
These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield high-purity products.
The molecular structure of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid features a fused bicyclic system with a fluorinated aromatic ring. Key structural features include:
The compound's InChI (International Chemical Identifier) is InChI=1S/C11H10FNO4/c12-10-1-2-11-9(7-10)8-14(4-3-13)5-6-15-11/h1-2,5H,3-4,6H2,(H,14,15)
which encodes its unique structural information.
The chemical reactivity of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid can be characterized by:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is not fully elucidated but is believed to involve:
These interactions could lead to significant pharmacological effects including anticonvulsant activities.
The physical properties of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid include:
Chemical properties include:
The potential applications of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2